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Abstract
Echitamine, a prominent monoterpene indole alkaloid, has garnered significant attention within

the scientific community for its diverse pharmacological activities. Primarily isolated from the

stem bark of Alstonia scholaris, this complex natural product has demonstrated promising

anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties. This technical

guide provides a comprehensive overview of echitamine, focusing on its chemical nature,

biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data

from various studies are summarized in structured tables for comparative analysis.

Furthermore, detailed experimental protocols and visual representations of signaling pathways

and workflows are provided to facilitate further research and drug development endeavors.

Introduction
Echitamine, also known as Ditaine, is a pentacyclic monoterpene indole alkaloid with the

chemical formula C₂₂H₂₉N₂O₄⁺.[1][2] It is one of the major bioactive constituents of Alstonia

scholaris (L.) R. Br., a plant belonging to the Apocynaceae family, which has a long history of

use in traditional medicine systems like Ayurveda for treating a variety of ailments, including

fever, skin disorders, and dysentery.[3][4] The complex architecture of echitamine has posed a

significant challenge for total synthesis, although successful multi-step syntheses have been

reported.[1][5] This guide aims to consolidate the current scientific knowledge on echitamine to

serve as a valuable resource for researchers exploring its therapeutic potential.
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Chemical and Physical Properties
The fundamental chemical and physical characteristics of echitamine are crucial for its

extraction, purification, and formulation.

Property Value Reference

Molecular Formula C₂₂H₂₉N₂O₄⁺ [1]

Molecular Weight 385.48 g/mol [2]

CAS Registry Number 6871-44-9 [2]

IUPAC Name

methyl

(1S,9R,10S,12S,13E,15S,18R)

-13-ethylidene-10-hydroxy-18-

(hydroxymethyl)-15-methyl-8-

aza-15-

azoniapentacyclo[10.5.1.0¹﹐

⁹.0²﹐⁷.0⁹﹐¹⁵]octadeca-2,4,6-

triene-18-carboxylate

[1]

Synonyms Ditaine, Echitamine chloride [1]

Melting Point 285-287 °C [3]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

Biosynthesis of Echitamine
The biosynthesis of echitamine follows the general pathway of monoterpene indole alkaloids

(MIAs), a large and diverse group of plant secondary metabolites. The biosynthesis of all indole

alkaloids originates from the amino acid tryptophan.[6]

The initial steps involve the condensation of tryptamine (derived from tryptophan) and

secologanin (a monoterpenoid) to form strictosidine, which is a universal precursor for most

MIAs.[6] The biosynthesis of MIAs is a complex process involving a series of enzymatic

reactions, including oxidations, reductions, and rearrangements, often catalyzed by cytochrome
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P450 monooxygenases.[7] While the complete enzymatic cascade leading to echitamine has

not been fully elucidated, it is known to be a member of the sarpagan and akuammiline class of

MIAs, which are formed through the oxidative cyclization of geissoschizine.[1]

Below is a simplified, conceptual workflow of the early stages of monoterpene indole alkaloid

biosynthesis leading to the common precursor, strictosidine.

Tryptophan TryptamineDecarboxylation

Strictosidine

Geraniol SecologaninMulti-step enzymatic conversion

Strictosidine Synthase
Downstream Monoterpene

Indole Alkaloids (e.g., Echitamine)
Further enzymatic modifications

Click to download full resolution via product page

Figure 1: Conceptual workflow of the early biosynthesis of monoterpene indole alkaloids.

Biological Activities and Quantitative Data
Echitamine exhibits a wide spectrum of biological activities, with its anticancer properties being

the most extensively studied.

Anticancer Activity
Echitamine has demonstrated significant cytotoxic effects against various cancer cell lines in a

dose-dependent manner.[8] The in-vitro and in-vivo anticancer activities are summarized below.
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Cell Line Cancer Type IC₅₀ (µM) Observations Reference

HeLa Cervical Cancer -

Concentration-

dependent cell

killing

[8]

HepG2 Liver Cancer -

Concentration-

dependent cell

killing

[8]

HL-60
Promyelocytic

Leukemia
-

Concentration-

dependent cell

killing

[8]

KB Oral Carcinoma -

Most sensitive

cell line

evaluated

[8]

MCF-7 Breast Cancer -

Concentration-

dependent cell

killing

[8]

In-vivo Model Treatment Outcome Reference

Ehrlich Ascites

Carcinoma (EAC) in

mice

12 mg/kg echitamine

chloride

Increased median

survival time to 30.5

days (control: 19

days)

[8]

Ehrlich Ascites

Carcinoma (EAC) in

mice

16 mg/kg echitamine

chloride
Showed toxicity [8]

Anti-inflammatory Activity
Studies have shown that the ethanolic extract of Alstonia scholaris, which contains echitamine,

possesses significant anti-inflammatory activity. The mechanism is thought to be mediated

through the inhibition of inflammatory mediators.
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Antimicrobial Activity
The antimicrobial properties of echitamine and extracts of Alstonia scholaris have been

investigated against various pathogens.

Organism Type Activity MIC (µg/mL) Reference

Staphylococcus

aureus

Gram-positive

bacteria
Moderate - [3]

Bacillus subtilis
Gram-positive

bacteria
Moderate - [3]

Pseudomonas

aeruginosa

Gram-negative

bacteria
Moderate - [3]

Candida albicans Fungus Moderate - [3]

Aspergillus niger Fungus Moderate - [3]

Escherichia coli
Gram-negative

bacteria
Moderate - [3]

Other Pharmacological Activities
Echitamine has also been reported to possess other pharmacological effects, including:

Hypotensive effect: Lowering of systemic arterial blood pressure.[9]

Negative chronotropic and inotropic responses: Effects on heart muscle.[9]

Diuretic effect.[9]

Anticataract activity: Prevention of glucose-induced cataract formation in vitro.[1]

Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the diverse biological activities of echitamine
are still under investigation. However, research on related indole alkaloids and preliminary

studies on echitamine suggest the involvement of key cellular signaling pathways.
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Apoptosis Induction in Cancer Cells
Echitamine's anticancer activity is primarily attributed to its ability to induce apoptosis

(programmed cell death) in cancer cells. While the specific signaling cascade for echitamine is

not fully elucidated, many indole alkaloids exert their pro-apoptotic effects through the

modulation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for

cell survival and proliferation.[10][11]

A proposed general mechanism involves the inhibition of pro-survival signals and the activation

of pro-apoptotic proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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